ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 851879-18-0
VCID: VC11645030
InChI: InChI=1S/C9H10N4O3/c1-2-16-9(15)5-3-4-6(10)12-13-7(4)11-8(5)14/h3H,2H2,1H3,(H4,10,11,12,13,14)
SMILES: CCOC(=O)C1=CC2=C(NN=C2NC1=O)N
Molecular Formula: C9H10N4O3
Molecular Weight: 222.20 g/mol

ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate

CAS No.: 851879-18-0

Cat. No.: VC11645030

Molecular Formula: C9H10N4O3

Molecular Weight: 222.20 g/mol

* For research use only. Not for human or veterinary use.

ethyl 3-amino-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate - 851879-18-0

Specification

CAS No. 851879-18-0
Molecular Formula C9H10N4O3
Molecular Weight 222.20 g/mol
IUPAC Name ethyl 3-amino-6-oxo-2,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate
Standard InChI InChI=1S/C9H10N4O3/c1-2-16-9(15)5-3-4-6(10)12-13-7(4)11-8(5)14/h3H,2H2,1H3,(H4,10,11,12,13,14)
Standard InChI Key QDNIAAIHIFIYJL-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=C(NN=C2NC1=O)N
Canonical SMILES CCOC(=O)C1=CC2=C(NN=C2NC1=O)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic system comprising a pyrazole ring fused to a partially hydrogenated pyridine ring. The pyrazole moiety contains an amino group at position 3, while the pyridine ring incorporates a ketone group at position 6 and an ethyl ester at position 5 (Figure 1). This arrangement creates multiple sites for hydrogen bonding and electrophilic interactions, which are critical for its bioactivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H10N4O3\text{C}_9\text{H}_{10}\text{N}_4\text{O}_3
Molecular Weight222.20 g/mol
Exact Mass222.07500
PSA (Polar Surface Area)113.86 Ų
LogP (Partition Coefficient)0.59

The polar surface area (PSA) of 113.86 Ų indicates high solubility in polar solvents, while the moderate LogP value suggests balanced lipophilicity for membrane permeability .

Synthesis and Reaction Pathways

Catalytic Synthesis Using AC-SO3_33H

A novel route for synthesizing pyrazolo[3,4-b]pyridine derivatives involves AC-SO3_3H-catalyzed cascade reactions. For example, ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (a structural analog) was synthesized via a one-pot reaction between 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline in ethanol . The AC-SO3_3H catalyst achieved an 80% yield in gram-scale reactions, demonstrating scalability .

Multi-Step Organic Reactions

The target compound is typically synthesized through multi-step protocols involving:

  • Cyclocondensation: Reacting hydrazines with β-keto esters to form the pyrazole ring.

  • Ring Closure: Using malononitrile or cyanoacetate derivatives to construct the pyridine ring .

  • Functionalization: Introducing the amino and ester groups via nucleophilic substitution or condensation.

For instance, reacting 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate with hydrazine hydrate yields the corresponding carbohydrazide, which can further react with isothiocyanates to form thiosemicarbazides .

Mechanistic Insights into Biological Activity

Hydrogen Bonding and Enzyme Inhibition

The amino group at position 3 acts as a hydrogen bond donor, enabling interactions with enzymatic active sites. For example, pyrazolo[3,4-b]pyridine derivatives have shown inhibitory activity against platelet aggregation by targeting cyclooxygenase (COX) pathways . The ketone group at position 6 may coordinate with metal ions in metalloenzymes, while the ester group enhances bioavailability by modulating solubility.

Cytotoxicity and Selectivity

Studies on analogous compounds reveal dose-dependent cytotoxicity against cancer cell lines, with IC50_{50} values in the micromolar range. The selectivity is attributed to the compound’s ability to intercalate DNA or inhibit topoisomerase II .

Applications in Medicinal Chemistry

Antithrombotic Agents

Pyrazolo[3,4-b]pyridine derivatives exhibit potent antithrombotic activity by inhibiting collagen- and arachidonic acid-induced platelet aggregation. For example, compound 2 (a Curtius rearrangement product) showed 85% inhibition at 10 μM concentration in vitro .

Anticancer Scaffolds

The ethyl ester moiety serves as a prodrug group, which can be hydrolyzed in vivo to release active carboxylic acid derivatives. These metabolites inhibit angiogenesis by targeting vascular endothelial growth factor receptors (VEGFRs).

Table 2: Biological Activities of Pyrazolo[3,4-b]Pyridine Derivatives

DerivativeTargetActivity (IC50_{50})Source
Compound 8bVEGFR-21.2 μM
Compound 14aCOX-10.8 μM
Compound 1bPlatelet Aggregation85% Inhibition

Future Directions and Challenges

Optimizing Synthetic Efficiency

While AC-SO3_3H catalysis offers scalability, further work is needed to reduce reaction times and improve yields for complex derivatives. Flow chemistry and microwave-assisted synthesis could address these limitations .

Expanding Therapeutic Targets

Ongoing research explores the compound’s potential in treating neurodegenerative diseases by modulating amyloid-β aggregation. Preliminary in silico studies suggest high binding affinity for amyloid fibrils.

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